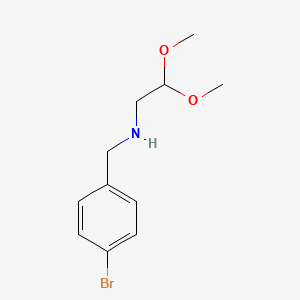
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability under various conditions .Scientific Research Applications
Antimicrobial Agent Development
The compound has shown potential in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains, particularly showing promise against Gram-positive pathogens and biofilm-associated infections like Enterococcus faecium .
Antioxidant Activity
In the field of biochemistry, N-(4-Bromobenzyl)-2,2-dimethoxyethanamine derivatives have been evaluated for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power assays. These studies are crucial for understanding the compound’s potential in combating oxidative stress-related diseases .
Drug Design and Discovery
The compound serves as a key intermediate in the design and synthesis of various heterocyclic scaffolds, which are significant in medicinal chemistry. It’s used in the creation of benzimidazole derivatives that are popular structural scaffolds in drug discovery due to their wide spectrum of biological activities .
Toxicity Testing
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine: and its derivatives have been subjected to alternative toxicity testing, such as the evaluation of their effects on freshwater cladoceran Daphnia magna Straus . This is vital for assessing the environmental impact and safety of new compounds .
In Silico Studies for Antimicrobial Effect
The compound has been involved in in silico studies to predict its antimicrobial effect and toxicity. These computational studies are essential for pre-screening compounds before they undergo costly and time-consuming laboratory testing .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKXFLENZAFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

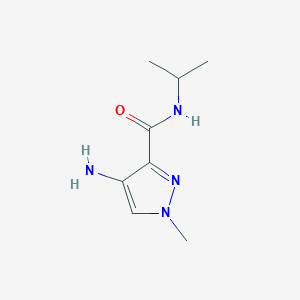

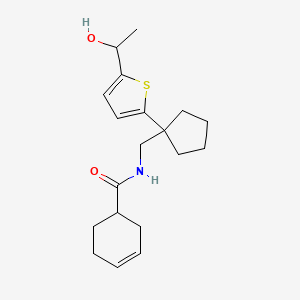
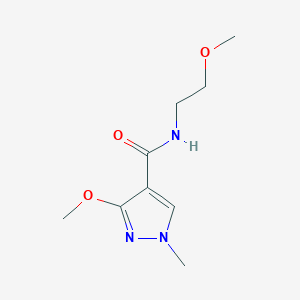
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
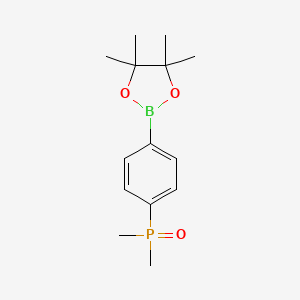
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
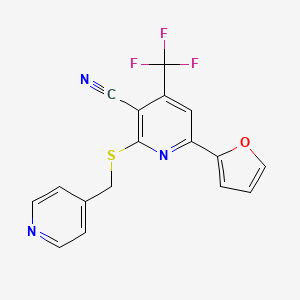
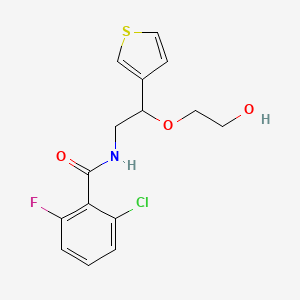
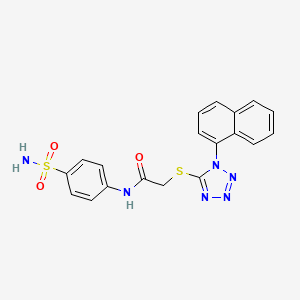
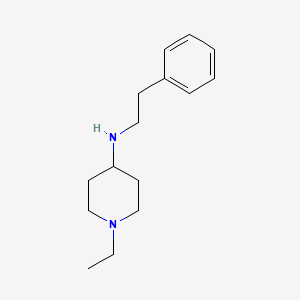
![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)
![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)